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molecular formula C9H10Cl2N2O2 B175695 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one CAS No. 173206-13-8

4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

Cat. No. B175695
M. Wt: 249.09 g/mol
InChI Key: OEDZWNISULPNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616789

Procedure details

4,5-Dichloro-3-hydroxypyridazine (3000 g, 18.18 moles), dihydropyran (1943 g, 23.08 mole), p-toluenesulfonic acid monohydrate (283 g, 1.49 moles) and 16 L of tetrahydrofuran were added to a 50 L round bottomed flask equipped with a heating mantle, reflux condenser and a mechanical stirrer. The mixture was stirred at reflux for 29 h. Additional dihydropyran was added at 6 h (1328 g, 15.79 mol) and at 21 h (780 g, 9.25 moles). The reaction mixture was allowed to cool to room temperature overnight. The mixture was concentrated in vacuo to an oily residue. The residue was taken up in 16 L of ethyl acetate and washed with 2N NaOH (2×6 L). The organic solution was dried (MgSO4) and concentrated in vacuo to give 4,5-dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone which was a black oily solid which was used without further purification in the next step. The product was purified by filtration through silica gel with ethyl acetate followed by evaporation and recrystallization from ethyl acetate/cyclohexane to give a white solid, mp=74°-76° C.
Quantity
3000 g
Type
reactant
Reaction Step One
Quantity
1943 g
Type
reactant
Reaction Step One
Quantity
283 g
Type
reactant
Reaction Step One
Quantity
16 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[N:4][C:3]=1[OH:9].[O:10]1[CH:15]=[CH:14][CH2:13][CH2:12][CH2:11]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O1CCCC1>[Cl:1][C:2]1[C:3](=[O:9])[N:4]([CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][O:10]2)[N:5]=[CH:6][C:7]=1[Cl:8] |f:2.3|

Inputs

Step One
Name
Quantity
3000 g
Type
reactant
Smiles
ClC1=C(N=NC=C1Cl)O
Name
Quantity
1943 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
283 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
16 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 29 h
Duration
29 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to an oily residue
WASH
Type
WASH
Details
washed with 2N NaOH (2×6 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
ClC=1C(N(N=CC1Cl)C1OCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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